2-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Description
2-(Ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with an ethylthio group at the 2-position of the benzene ring. The thiazole moiety is functionalized with a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 4-position.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-2-26-20-10-6-5-9-18(20)21(25)24-22-23-19(14-27-22)17-12-11-15-7-3-4-8-16(15)13-17/h5-6,9-14H,2-4,7-8H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOKMNJSDDWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by a unique structural framework that includes a thiazole ring, an ethylthio group, and a tetrahydronaphthalene moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties.
Structural Features
The molecular formula of this compound is , with a molecular weight of 394.6 g/mol. The structural components contribute to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 922816-41-9 |
| Molecular Formula | C22H22N2OS2 |
| Molecular Weight | 394.6 g/mol |
Antimicrobial Activity
Compounds containing thiazole and benzamide moieties have demonstrated significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the ethylthio group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy compared to other thiazole derivatives. Studies indicate that thiazole-based compounds can exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticonvulsant Activity
Research into thiazole-containing compounds has revealed their potential as anticonvulsants. A structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly influence anticonvulsant efficacy. For example, compounds with specific substitutions on the thiazole ring have shown enhanced protective effects in animal models against induced seizures . The unique combination of the tetrahydronaphthalene moiety may contribute to the neuroprotective properties of this compound.
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. Studies have indicated that certain thiazoles exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the tetrahydronaphthalene group may provide additional hydrophobic interactions with cancer cell membranes, enhancing the compound's ability to penetrate cells and exert therapeutic effects . Detailed investigations into specific cell lines have reported IC50 values indicating significant cytotoxicity at low concentrations.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiazole derivatives found that those with ethylthio substitutions exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to their non-substituted counterparts.
- Anticonvulsant Properties : In a model assessing anticonvulsant effects using pentylenetetrazol (PTZ)-induced seizures in rodents, derivatives similar to this compound provided significant protection (up to 100%) at specific dosages .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of thiazole derivatives on A431 and Jurkat cell lines revealed that compounds structurally related to this benzamide exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide and its applications in scientific research:
Chemical Properties and Structure
4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound. Its molecular formula is C22H22N2OS2 and its molecular weight is 394.6 . The compound features a thiazole ring, an ethylthio substituent, and a tetrahydronaphthalene moiety. It also includes a benzamide group, known for its potential biological activity.
The structure's uniqueness lies in its specific combination of substituents, potentially enhancing its biological activity compared to similar compounds. Its complex structure may provide distinct interaction profiles with biological targets that simpler analogues do not have.
Potential Applications
Compounds containing thiazole and benzamide moieties have been studied for various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(ethylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide | Thiazole ring, ethylthio group | Antimicrobial, anticonvulsant |
| Thiazolylbenzamides | Benzamide linked to thiazole | Anticancer |
| Thiazolidinones | Thiazole fused with cyclic structures | Antimicrobial |
| Benzothiazoles | Benzene fused with thiazole | Antiviral, anticancer |
Comparison with Similar Compounds
Thiazole-Benzamide Derivatives
- N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p): This derivative () replaces the ethylthio group with a dodecyl chain and features a 2,4-dimethylphenyl substituent.
- N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) : Lacks the tetrahydronaphthalen group but includes a phenyl ring directly attached to the thiazole. This simplification reduces molecular complexity but may diminish target affinity .
Oxadiazole-Based Analogues
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (9) : Replaces the thiazole ring with a 1,3,4-oxadiazole (). The oxadiazole’s electron-deficient nature may alter binding interactions compared to the thiazole’s aromaticity. This compound showed moderate Ca²⁺/calmodulin inhibitory activity (HPLC purity: 95%) .
Hybrid Thiazole-Oxadiazole Derivatives
- N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (9) : Combines thiazole and oxadiazole rings (). This hybrid demonstrated potent pro-apoptotic effects in A549 and C6 cancer cells, outperforming cisplatin in inducing mitochondrial membrane depolarization .
Anticancer Potential
- Apoptotic Induction : The oxadiazole-thiazole hybrid (, compound 9) increased early and late apoptotic cell populations by 35% and 28%, respectively, in A549 cells, suggesting that the tetrahydronaphthalen moiety enhances pro-apoptotic signaling .
- Their mechanism may involve interference with microtubule dynamics or kinase signaling .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Thiadiazole derivatives (e.g., 7a-7l in ) with piperidine-ethylthio substituents showed AChE inhibition (IC₅₀: 0.8–12.4 μM), suggesting that the ethylthio group in the target compound may contribute to similar activity .
Physicochemical and Spectroscopic Properties
Q & A
Q. Basic Research Focus
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values ≤32 µg/mL suggest promising activity .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A 50% inhibitory concentration (IC50) <10 µM warrants further mechanistic studies .
How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing its biological activity?
Q. Advanced Research Focus
- Modular Substitution : Systematically vary substituents on the tetrahydronaphthalene ring (e.g., electron-withdrawing groups at position 3) and the ethylthio moiety (e.g., replacing sulfur with sulfone) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. For example, bulky substituents on the benzamide ring may enhance anticancer potency by improving target binding .
- Fragment-Based Screening : Test truncated analogs (e.g., thiazole-only or benzamide-only fragments) to isolate pharmacophoric elements .
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. The ethylthio group may reduce metabolic stability due to sulfur oxidation .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like tubulin or topoisomerase II. For example, π-π stacking between the tetrahydronaphthalene ring and aromatic residues (e.g., Phe270 in tubulin) could explain anticancer activity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and oxidative degradation pathways .
How should researchers address contradictions in biological activity data across different experimental models?
Advanced Research Focus
Discrepancies (e.g., high in vitro potency but poor in vivo efficacy) may arise from:
- Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ethylthio oxidation to sulfoxide) .
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition artifacts .
- Model-Specific Factors : Compare cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
